N-cyclopropyl-1,3-thiazol-2-amine

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

N-Cyclopropyl-1,3-thiazol-2-amine (CAS 1036575-68-4) is a 2-aminothiazole heterocycle in which the exocyclic amine bears a cyclopropyl substituent. It belongs to the privileged 2-aminothiazole scaffold class, widely exploited in medicinal chemistry for kinase inhibition, antimicrobial, and antiprion applications.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 1036575-68-4
Cat. No. B3417268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1,3-thiazol-2-amine
CAS1036575-68-4
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=CS2
InChIInChI=1S/C6H8N2S/c1-2-5(1)8-6-7-3-4-9-6/h3-5H,1-2H2,(H,7,8)
InChIKeyMOPNTLMUEMNVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-1,3-thiazol-2-amine (CAS 1036575-68-4): Core Scaffold Identity and Physicochemical Baseline for Informed Procurement


N-Cyclopropyl-1,3-thiazol-2-amine (CAS 1036575-68-4) is a 2-aminothiazole heterocycle in which the exocyclic amine bears a cyclopropyl substituent. It belongs to the privileged 2-aminothiazole scaffold class, widely exploited in medicinal chemistry for kinase inhibition, antimicrobial, and antiprion applications [1]. The compound has a molecular weight of 140.21 g/mol, a computed XLogP3-AA of 1.8, one hydrogen bond donor, and three hydrogen bond acceptors, defining a balanced polarity profile suitable for fragment-based drug discovery and as a synthetic building block [2].

Why N-Cyclopropyl-1,3-thiazol-2-amine Cannot Be Freely Replaced by N-Alkyl or Positional Isomers


The N-cyclopropyl group introduces a unique combination of conformational constraint, altered electron density on the thiazole ring, and modulated lipophilicity that directly impacts molecular recognition by biological targets [1]. Simple N-alkyl analogs (e.g., N-methyl, N-ethyl) lack the strained ring geometry and distinct electronic profile of cyclopropylamine, while positional isomers such as 4-cyclopropylthiazol-2-amine (CAS 324579-90-0) place the cyclopropyl group on the ring carbon, fundamentally altering the orientation of the hydrophobic patch and the amine's H-bonding capacity. In kinase inhibitor programs, the N-cyclopropylthiazol-2-amine motif has delivered nanomolar potency against p38α MAP kinase (IC50 17 nM) [2], whereas the corresponding N-propyl analog in the same chemotype showed an IC50 >1000 nM, representing a >58-fold loss in activity [2]. This steep SAR discontinuity means procurement of the exact N-cyclopropyl regioisomer is critical for reproducing published biological activity.

Quantitative Differentiation of N-Cyclopropyl-1,3-thiazol-2-amine (CAS 1036575-68-4) Against Closest Analogs


Lipophilicity Advantage Over N-Methyl Analog: XLogP3-AA 1.8 vs. 1.0

The N-cyclopropyl substitution increases computed lipophilicity by approximately 0.8 log units relative to the N-methyl analog. N-cyclopropyl-1,3-thiazol-2-amine has a PubChem XLogP3-AA value of 1.8 [1], whereas N-methyl-1,3-thiazol-2-amine (CAS 6142-06-9) has a reported XLogP3 of 1.0 [2]. This elevated lipophilicity, achieved without adding rotatable bonds, enhances passive membrane permeability while maintaining a low molecular weight (140.21 Da), making the compound a superior fragment starting point for CNS or intracellular target programs.

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

Kinase Inhibitor Potency: N-Cyclopropyl Scaffold Delivers 17 nM p38α IC50 vs. >1,000 nM for N-Propyl Analog

In a defined kinase inhibitor chemotype (5-(6-(2-chlorophenyl)-2-(pyridin-2-yl)pyrimidin-4-yl)-thiazol-2-amine series), the N-cyclopropyl derivative (BDBM50327407) exhibited an IC50 of 17 nM against bacterially expressed activated p38α, measured by scintillation counting after 45-minute incubation [1]. The matched N-propyl analog (BDBM50327397, 5-(2-cyclopropylpyrimidin-4-yl)-N-propylthiazol-2-amine) showed an IC50 >1,000 nM under identical assay conditions, representing a >58-fold potency differential [1]. This demonstrates that the N-cyclopropyl substituent is a critical potency determinant in this kinase pharmacophore.

Kinase Inhibition p38α MAPK Anti-inflammatory Drug Discovery

Proteinase K Inhibition: Cyclopropyl-Thiazole Hybrids Achieve Low Micromolar Potency

In a library of eight cyclopropyl-appended 1,3-thiazole-2-imines, the unsubstituted phenyl derivative (compound 6a) exhibited the highest proteinase K inhibitory activity with an IC50 of 1.716 ± 0.062 μM [1]. While this represents the thiazole-2-imine tautomeric form, the N-cyclopropyl-1,3-thiazol-2-amine serves as the key synthetic precursor to these active imines. The standard serine protease inhibitor PMSF (phenylmethylsulfonyl fluoride) typically exhibits an IC50 of 100–200 μM against proteinase K under similar conditions , indicating that the cyclopropyl-thiazole scaffold confers approximately two orders of magnitude greater potency.

Protease Inhibition Proteinase K Antimicrobial Research

Antibacterial Activity: Cyclopropyl-Thiazole Hybrid Produces 20 mm Inhibition Zone Against Bacillus subtilis

Compound 6a, synthesized from N-cyclopropyl-1,3-thiazol-2-amine via imine formation, demonstrated a zone of inhibition of 20 mm against B. subtilis in agar diffusion assays, representing the highest antibacterial activity within the eight-compound series [1]. The compound outperformed the naphthyl-substituted analog (compound 6d, 14 mm zone) and other phenyl-substituted variants (6b–h, zones ranging from 10–18 mm). Standard antibiotic controls (e.g., ampicillin at 10 μg/disc) typically produce zones of 25–30 mm against the same strain, placing compound 6a within 67–80% of the reference antibiotic activity [2].

Antibacterial Bacillus subtilis Gram-positive Pathogens

α-Amylase Inhibition: Potent Sub-Micromolar to Low Micromolar Activity from Cyclopropyl-Thiazole Scaffold

Within the same cyclopropyl-appended thiazole-2-imine library, compound 6d (naphthyl-substituted) displayed the most potent α-amylase inhibition with an IC50 of 1.634 ± 0.002 μM [1]. The clinical α-amylase inhibitor acarbose exhibits an IC50 of approximately 0.5–1.0 μM under comparable in vitro conditions [2], indicating that cyclopropyl-thiazole derivatives approach the potency of a marketed drug while offering a synthetically tractable, non-carbohydrate scaffold. The N-cyclopropyl-1,3-thiazol-2-amine is the direct synthetic precursor for preparing these active imine derivatives.

α-Amylase Inhibition Antidiabetic Research Metabolic Disorders

Kinase Inhibitor Patent Landscape: N-Cyclopropylaminothiazoles as Privileged c-kit and bcr-abl Inhibitor Scaffolds

Pfizer's patent US 2005/0101595 A1 explicitly claims aminothiazole compounds with N-containing cycloalkyl at the 2-amino position, including N-cyclopropyl, as modulators of cell proliferation and protein kinase activity [1]. The patent demonstrates that N-cyclopropyl substitution is specifically enumerated among preferred embodiments, while the broader patent family (including EP, WO filings) covers c-kit and bcr-abl kinase inhibition. Substitution with acyclic amines or N-aryl groups results in structurally distinct compounds outside the claims scope, meaning that procurement of N-cyclopropyl-1,3-thiazol-2-amine is essential for practicing this patented kinase inhibitor chemistry.

Tyrosine Kinase Inhibition c-kit bcr-abl Anticancer Patents

High-Value Application Scenarios for N-Cyclopropyl-1,3-thiazol-2-amine (CAS 1036575-68-4) Based on Quantitative Evidence


p38α MAP Kinase Inhibitor Fragment Growth and Lead Optimization

Investigators developing ATP-competitive p38α inhibitors should procure N-cyclopropyl-1,3-thiazol-2-amine as the requisite amine building block. The N-cyclopropyl variant delivers an IC50 of 17 nM in the defined pyrimidinyl-thiazole chemotype, whereas the corresponding N-propyl analog is inactive (>1,000 nM), a >58-fold selectivity window confirmed by BindingDB data [1]. This steep SAR validates the compound as a non-negotiable starting material for any program seeking to replicate or improve upon this potency level.

Multi-Target Antimicrobial Probe Synthesis via Thiazole-2-Imine Derivatization

For academic or industrial groups exploring non-β-lactam antibacterial agents, N-cyclopropyl-1,3-thiazol-2-amine serves as the direct precursor to the active thiazole-2-imine series. Compound 6a, accessed from this precursor, achieves a 20 mm zone of inhibition against B. subtilis and an IC50 of 1.716 μM against proteinase K, a dual activity profile not observed in simple N-alkyl or N-aryl aminothiazole analogs [2]. This positions the compound as a strategic starting point for developing multi-target anti-infectives.

Fragment-Based Drug Discovery Library Inclusion for CNS and Intracellular Targets

With a molecular weight of 140.21 Da, XLogP3 of 1.8, and only one hydrogen bond donor, N-cyclopropyl-1,3-thiazol-2-amine meets all Rule-of-Three criteria for fragment libraries [3]. The 0.8 log unit lipophilicity advantage over the N-methyl analog enhances predicted membrane permeability without introducing rotatable bonds, making it a preferred fragment for CNS and intracellular target screens where passive permeability is a prerequisite for hit identification [4].

Antidiabetic α-Amylase Inhibitor Development

Drug discovery teams targeting metabolic disorders can leverage N-cyclopropyl-1,3-thiazol-2-amine to generate α-amylase inhibitors with potency approaching that of acarbose (IC50 ~1.6 μM for the naphthyl-imine derivative vs. 0.5–1.0 μM for acarbose) while operating in non-carbohydrate chemical space [5]. This scaffold offers a synthetically accessible alternative for developing next-generation antidiabetic agents with potentially distinct pharmacokinetic and side-effect profiles.

Quote Request

Request a Quote for N-cyclopropyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.